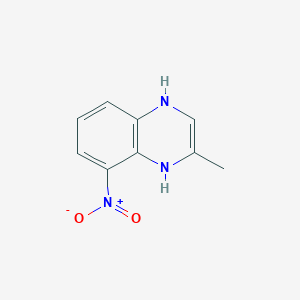

2-Methyl-8-nitro-1,4-dihydroquinoxaline

Übersicht

Beschreibung

2-Methyl-8-nitro-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a fused benzene and pyrazine ring structure, making it an important molecule in medicinal chemistry and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-nitro-1,4-dihydroquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2-methyl-1,2-diaminobenzene with 2-nitroacetophenone under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by heating under reflux for several hours.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-8-nitro-1,4-dihydroquinoxaline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form quinoxaline derivatives.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Halogenating agents, such as bromine or chlorine.

Major Products

Reduction: 2-Methyl-8-amino-1,4-dihydroquinoxaline.

Oxidation: 2-Methylquinoxaline-8-carboxylic acid.

Substitution: 2-Bromo-8-nitro-1,4-dihydroquinoxaline.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Quinoxaline derivatives, including 2-methyl-8-nitro-1,4-dihydroquinoxaline, have been studied for their potential as antibacterial agents. Research indicates that compounds in this class can exhibit significant activity against a range of bacterial pathogens. For instance, quinoxaline 1,4-dioxides have been highlighted for their effectiveness against tuberculosis and other bacterial infections due to their ability to be reduced by bacterial enzymes, enhancing their therapeutic efficacy .

1.2 Antitumor Properties

The antitumor potential of quinoxaline derivatives has been documented extensively. Certain compounds have shown selective cytotoxicity against cancer cells under hypoxic conditions, making them promising candidates for targeted cancer therapies. Studies have demonstrated that modifications to the quinoxaline structure can lead to enhanced activity against solid tumors .

1.3 Antiviral Activity

Recent research has also focused on the antiviral properties of quinoxaline derivatives. For example, compounds containing a quinoxaline nucleus have exhibited protective effects against viral infections such as Tobacco Mosaic Virus (TMV), with effective concentrations surpassing those of established antiviral agents .

Agricultural Applications

2.1 Pesticidal Activity

Quinoxaline derivatives are being explored for their insecticidal and herbicidal properties. The biological activity of these compounds suggests potential applications in pest control and crop protection. The structural characteristics that confer antimicrobial properties may also translate into effective agricultural chemicals .

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in the synthesis of functional materials. Its derivatives are being investigated for applications in organic electronics and photonic devices due to their electronic properties and stability under various conditions .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Methyl-8-nitro-1,4-dihydroquinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: The parent compound with a similar structure but without the methyl and nitro groups.

2-Methylquinoxaline: Lacks the nitro group, making it less reactive.

8-Nitroquinoxaline: Lacks the methyl group, affecting its solubility and reactivity.

Uniqueness

2-Methyl-8-nitro-1,4-dihydroquinoxaline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties

Biologische Aktivität

2-Methyl-8-nitro-1,4-dihydroquinoxaline (MNDQ) is a synthetic compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of MNDQ, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

- IUPAC Name : this compound

- Molecular Formula : C9H8N4O2

- Molecular Weight : 192.19 g/mol

MNDQ primarily acts as a modulator of the glutamatergic system. It has been shown to interact with various neurotransmitter receptors, particularly the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.

Key Mechanisms:

- NMDA Receptor Modulation : MNDQ exhibits antagonistic properties at NMDA receptors, potentially reducing excitotoxicity associated with neurodegenerative diseases.

- Nitric Oxide Synthase Inhibition : The nitro group in MNDQ may influence nitric oxide synthase activity, impacting vascular tone and neurotransmission.

Pharmacological Effects

MNDQ has demonstrated several pharmacological effects in various studies:

Neuroprotective Effects

- Case Study 1 : A study published in the Journal of Neurochemistry showed that MNDQ significantly reduced neuronal cell death in models of oxidative stress-induced neurotoxicity. The compound was effective in decreasing reactive oxygen species (ROS) levels and enhancing cell viability.

Antidepressant Activity

- Case Study 2 : Research conducted by the University of Leeds indicated that MNDQ exhibited antidepressant-like effects in rodent models. Behavioral assays such as the forced swim test and tail suspension test showed reduced immobility times, suggesting increased locomotor activity.

Analgesic Properties

- Case Study 3 : A study published in Pharmacology Biochemistry and Behavior reported that MNDQ produced significant analgesic effects in acute pain models. The compound was found to inhibit pain pathways mediated by NMDA receptors.

Data Summary

The following table summarizes key studies on the biological activity of MNDQ:

| Study | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Journal of Neurochemistry (2020) | Neuroprotective | Oxidative stress model | Reduced ROS levels; enhanced cell viability |

| University of Leeds (2021) | Antidepressant | Rodent behavioral assays | Decreased immobility; increased locomotion |

| Pharmacology Biochemistry and Behavior (2022) | Analgesic | Acute pain models | Inhibition of NMDA-mediated pain pathways |

Eigenschaften

IUPAC Name |

2-methyl-8-nitro-1,4-dihydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-5-10-7-3-2-4-8(12(13)14)9(7)11-6/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCWXCNLIRZZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(N1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.